molecular formula C22H29N5O B2733297 3-((1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2310104-37-9

3-((1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No. B2733297
CAS RN: 2310104-37-9
M. Wt: 379.508
InChI Key: FQWOQPXANPQFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polyhydroxylated Piperidine Alkaloids

The synthesis of polyhydroxylated piperidine alkaloids, including 1-deoxy-D-gluco-homonojirimycin and 1-deoxy-L-ido-homonojirimycin, involves key steps such as the intermolecular Michael addition of benzylamine to alpha,beta-unsaturated esters derived from D-glucose. These steps lead to the formation of beta-amino esters with high stereoselectivity, showcasing the compound's utility in the synthesis of complex organic molecules (Patil, Tilekar, & Dhavale, 2001).

Antimycobacterial Activity

A series of spiro-piperidin-4-ones synthesized through 1,3-dipolar cycloaddition demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the potential of similar compounds for the treatment of tuberculosis. The most active compound in this series was found to be more potent than isoniazid and ciprofloxacin, indicating the relevance of this chemical scaffold in antimycobacterial drug development (Kumar et al., 2008).

Novel Synthesis Methods

A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-benzoquinone methide precursors was proposed. This approach offers a new pathway for generating important heterocycles in pharmaceutical chemistry, which could be of interest for the development of compounds with antibacterial, fungicidal, or other pharmacological activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Estrogen Receptor Binding Affinity

Pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated against human breast cancer cell lines, showing significant anti-proliferative activities. Molecular docking studies with these compounds against the Bcl-2 protein indicated good binding affinity, suggesting their potential use in cancer therapy (Parveen et al., 2017).

properties

IUPAC Name

3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c1-15-12-20(24-22(23-15)17-6-7-17)27-10-8-16(9-11-27)14-28-21-13-18-4-2-3-5-19(18)25-26-21/h12-13,16-17H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWOQPXANPQFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NN=C5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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